6-cyano-1H-indole-2-carboxylic Acid

Beschreibung

BenchChem offers high-quality 6-cyano-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyano-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

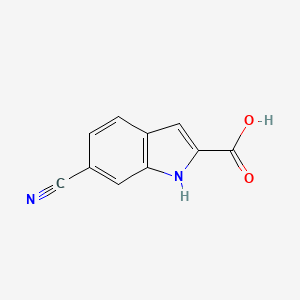

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAGFMALIIXWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442036 | |

| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85864-09-1 | |

| Record name | 6-cyano-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6-cyano-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 6-cyano-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active agents, and the strategic placement of cyano and carboxylic acid functionalities on this core imparts unique electronic and steric properties that are advantageous for molecular design. This document elucidates the chemical identity, spectroscopic signature, and potential synthetic pathways of 6-cyano-1H-indole-2-carboxylic acid. Furthermore, it explores the compound's reactivity and contextual biological significance, offering valuable insights for researchers engaged in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

6-cyano-1H-indole-2-carboxylic acid is a polyfunctional organic molecule characterized by a fused bicyclic indole core. A nitrile (-C≡N) group is substituted at the 6-position of the benzene ring, and a carboxylic acid (-COOH) group is present at the 2-position of the pyrrole ring.

Table 1: Chemical Identifiers and Computed Properties of 6-cyano-1H-indole-2-carboxylic acid [1]

| Property | Value | Source |

| IUPAC Name | 6-cyano-1H-indole-2-carboxylic acid | PubChem |

| CAS Number | 85864-09-1 | PubChem |

| Molecular Formula | C₁₀H₆N₂O₂ | PubChem |

| Molecular Weight | 186.17 g/mol | PubChem |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | PubChem |

| InChI Key | DZAGFMALIIXWPO-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 76.9 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| XLogP3 | 2 | PubChem |

Molecular Structure and Spectroscopic Characterization

The molecular structure of 6-cyano-1H-indole-2-carboxylic acid is defined by the planar indole ring system. The cyano group is a strong electron-withdrawing group, influencing the electronic distribution across the aromatic system. The carboxylic acid at the 2-position is a key functional handle for derivatization and interaction with biological targets. While a definitive crystal structure is not publicly available, insights can be drawn from related indole carboxylic acids, which often exhibit planar structures with intermolecular hydrogen bonding.

Caption: 2D structure of 6-cyano-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyrrole rings will resonate in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents. The proton at the 3-position of the pyrrole ring will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-175 ppm). The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The remaining eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6-cyano-1H-indole-2-carboxylic acid will be characterized by several key absorption bands.[2]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding |

| ~3300 | N-H (Indole) | Moderate, sharp peak |

| ~2230 | C≡N (Nitrile) | Strong, sharp absorption |

| 1710-1680 | C=O (Carboxylic Acid) | Strong, sharp absorption |

| 1600-1450 | C=C (Aromatic) | Multiple sharp bands of variable intensity |

Mass Spectrometry (MS)

In mass spectrometry, 6-cyano-1H-indole-2-carboxylic acid is expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the carboxylic acid group (•COOH, 45 Da) and potentially the loss of HCN (27 Da) from the cyano group. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 6-cyano-1H-indole-2-carboxylic acid can be adapted from established methods for indole synthesis, such as the Fischer or Reissert indole syntheses, starting from appropriately substituted precursors like 4-cyanophenylhydrazine or 2-nitro-4-cyanotoluene. A general approach for the synthesis of indole-2-carboxylic acids involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]

Caption: Proposed synthetic pathway for 6-cyano-1H-indole-2-carboxylic acid.

Experimental Protocol (Hypothetical):

-

Condensation: To a solution of sodium ethoxide in ethanol, add 4-cyano-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the formation of the intermediate is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction is quenched with acid, and the precipitated intermediate is filtered, washed, and dried.

-

Reductive Cyclization: The intermediate is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) or chemical reduction (e.g., with iron powder in acetic acid).

-

Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 6-cyano-1H-indole-2-carboxylic acid.

Reactivity Profile

The reactivity of 6-cyano-1H-indole-2-carboxylic acid is governed by its three key functional components: the indole ring, the carboxylic acid, and the cyano group.

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, although the electron-withdrawing nature of the cyano and carboxylic acid groups will deactivate the ring compared to unsubstituted indole. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

-

Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide bond formation, and reduction to the corresponding alcohol. This functionality is a critical handle for attaching the molecule to other scaffolds in drug discovery programs.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This provides another avenue for chemical modification.

Biological and Pharmacological Context

The indole-2-carboxylic acid scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, including:

-

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[5] The carboxylic acid is often crucial for chelating metal ions in the enzyme's active site.

-

Anticancer Properties: Substituted indole-6-carboxylic acids have been investigated as multi-target antiproliferative agents, for instance, by targeting EGFR and VEGFR-2 tyrosine kinases.[6]

-

Metabolic Disorders: Certain aryl indole-2-carboxylic acids have been identified as selective PPARgamma modulators, showing potential for the treatment of type 2 diabetes.

The presence of the 6-cyano group in the target molecule can enhance binding to biological targets through dipole-dipole interactions or by acting as a hydrogen bond acceptor. It also modulates the overall electronic properties and metabolic stability of the compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-cyano-1H-indole-2-carboxylic acid is not widely available. However, based on the known hazards of related indole carboxylic acids, the following precautions should be taken:

-

Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses. Use in a well-ventilated area or with a fume hood.

-

First Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-cyano-1H-indole-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique combination of an indole core with cyano and carboxylic acid functionalities provides multiple points for chemical modification and interaction with biological targets. This technical guide has provided a detailed overview of its molecular structure, spectroscopic properties, and potential synthetic strategies, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the predicted data will be crucial for the full characterization and application of this promising molecule.

References

- Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161.

-

A Key Alectinib Intermediate. (n.d.). Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid. Retrieved from [Link]

- Wang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9038.

- Al-Ostath, A., et al. (2022).

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

PubChem. (n.d.). 6-cyano-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

Sources

- 1. longdom.org [longdom.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 5. 6-cyano-1H-indole-2-carboxylic acid 85864-09-1, CasNo.85864-09-1 Changzhou Pesan Chemical Co.,Ltd China (Mainland) [czpesanchem.lookchem.com]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-cyano-1H-indole-2-carboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Cyanoindole Scaffold

The 6-cyano-1H-indole-2-carboxylic acid motif is a cornerstone in modern medicinal chemistry. Its rigid heterocyclic structure, combined with the versatile reactivity of the nitrile and carboxylic acid functional groups, makes it a privileged scaffold in the design of targeted therapeutics. The cyano group, in particular, serves as a crucial synthetic handle and can act as a bioisostere for other functional groups, enabling fine-tuning of a molecule's pharmacological profile. Derivatives of this core are integral to the development of treatments for a range of conditions, from central nervous system (CNS) disorders to oncology. For instance, the 6-cyanoindole structure is a key component in selective dopamine D4 receptor partial agonists and has been utilized in the synthesis of complex pharmaceutical intermediates, such as for the targeted cancer therapy, Alectinib.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable molecule, offering both theoretical understanding and practical, field-proven protocols.

Strategic Approaches to the Indole Core

The synthesis of the indole nucleus is a well-established field of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. For the specific synthesis of 6-cyano-1H-indole-2-carboxylic acid, three principal strategies will be discussed in detail: the classic Fischer and Reissert syntheses, and the modern palladium-catalyzed Larock annulation. Each pathway offers distinct advantages and challenges in terms of starting material availability, scalability, and regioselectivity.

Pathway 1: The Fischer Indole Synthesis via Japp-Klingemann Reaction

The Fischer indole synthesis, discovered in 1883, remains one of the most powerful and versatile methods for constructing indoles.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone. To obtain the specific hydrazone required for our target molecule, the Japp-Klingemann reaction is an effective and widely used method.[3][4]

Causality Behind Experimental Choices

This two-step approach is strategically sound. The Japp-Klingemann reaction allows for the reliable formation of the key hydrazone intermediate from readily available starting materials: a diazotized aniline and a β-ketoester. The subsequent Fischer cyclization is a robust and often high-yielding transformation. The choice of a strong acid catalyst in the Fischer step is critical to promote the key[2][2]-sigmatropic rearrangement that drives the formation of the indole ring.

Visualizing the Fischer/Japp-Klingemann Pathway

Caption: Overall workflow for the synthesis via the Japp-Klingemann and Fischer reactions.

Experimental Protocols

Step 1: Japp-Klingemann Synthesis of the Hydrazone Intermediate

This protocol is adapted from established procedures for the Japp-Klingemann reaction.[4]

-

Diazotization of 4-Cyanoaniline:

-

In a suitable flask, dissolve 4-cyanoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

-

-

Coupling Reaction:

-

In a separate, larger flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated crude hydrazone by filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazone intermediate.

-

Step 2: Fischer Indole Cyclization

-

Reaction Setup:

-

In a round-bottom flask, suspend the dried hydrazone intermediate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Carefully add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 6-cyano-1H-indole-2-carboxylate.

-

Step 3: Saponification to the Carboxylic Acid

-

Hydrolysis:

-

Dissolve the ethyl 6-cyano-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated 6-cyano-1H-indole-2-carboxylic acid by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Pathway 2: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative classical route to indole-2-carboxylic acids.[5][6] This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.

Causality Behind Experimental Choices

This pathway is advantageous when the corresponding o-nitrotoluene is readily available. The initial Claisen-type condensation is driven by a strong base, such as potassium ethoxide, which has been shown to give better results than sodium ethoxide.[5][7] The subsequent reductive cyclization is a key step where the nitro group is reduced to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring. Zinc in acetic acid is a classic and effective reducing agent for this transformation.[5][7]

Visualizing the Reissert Pathway

Caption: The two-stage process of the Reissert indole synthesis.

Experimental Protocols

Step 1: Condensation of 4-Cyano-2-nitrotoluene and Diethyl Oxalate

This protocol is based on general procedures for the Reissert condensation.[6][7]

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of potassium ethoxide (1.1 eq) in absolute ethanol.

-

Add a solution of 4-cyano-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol to the potassium ethoxide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete (monitored by TLC).

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude ethyl (4-cyano-2-nitrophenyl)pyruvate can be purified by recrystallization or used directly in the next step.

-

Step 2: Reductive Cyclization

-

Reduction and Cyclization:

-

Suspend the crude ethyl (4-cyano-2-nitrophenyl)pyruvate (1.0 eq) in glacial acetic acid.

-

Heat the mixture and add zinc dust (4-5 eq) portion-wise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Filter the hot reaction mixture to remove excess zinc and other inorganic salts.

-

Pour the filtrate into a large volume of cold water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water.

-

The crude product will be a mixture of the ester and the hydrolyzed carboxylic acid. To ensure complete conversion to the acid, the crude product can be subjected to the alkaline hydrolysis conditions described in Pathway 1, Step 3.

-

The final 6-cyano-1H-indole-2-carboxylic acid can be purified by recrystallization.

-

Pathway 3: The Larock Indole Annulation

The Larock indole synthesis is a powerful, modern method that utilizes palladium catalysis to construct the indole ring from an ortho-iodoaniline and a disubstituted alkyne.[1][2] This heteroannulation reaction is known for its versatility and high regioselectivity.

Causality Behind Experimental Choices

This pathway represents a more contemporary approach, leveraging the efficiency of transition metal catalysis. The key to this synthesis is the palladium-catalyzed coupling of 2-iodo-4-cyanoaniline with an appropriately substituted alkyne, such as ethyl propiolate. The palladium catalyst facilitates a cascade of reactions including oxidative addition, alkyne insertion, and reductive elimination to form the indole core in a single step. The choice of ligands and bases is crucial for the efficiency of the catalytic cycle.

Visualizing the Larock Annulation Pathway

Caption: Synthesis of the target molecule using the Larock indole annulation.

Experimental Protocol

This protocol is a representative example based on general procedures for the Larock indole synthesis.[1][2]

-

Reaction Setup:

-

To a sealable reaction vessel, add 2-iodo-4-cyanoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)2, ~5 mol%), lithium chloride (LiCl, 2.0 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed solvent, such as N,N-dimethylformamide (DMF).

-

Add the alkyne, ethyl propiolate (1.2-1.5 eq), via syringe.

-

Seal the vessel and heat the reaction mixture at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 6-cyano-1H-indole-2-carboxylate.

-

-

Saponification:

-

Hydrolyze the resulting ester to the carboxylic acid using the procedure described in Pathway 1, Step 3.

-

Data Summary and Pathway Comparison

| Parameter | Fischer Indole Synthesis (via Japp-Klingemann) | Reissert Indole Synthesis | Larock Indole Annulation |

| Starting Materials | 4-Cyanoaniline, Ethyl 2-methyl-3-oxobutanoate | 4-Cyano-2-nitrotoluene, Diethyl Oxalate | 2-Iodo-4-cyanoaniline, Ethyl Propiolate |

| Key Steps | Diazotization, Coupling, Cyclization, Hydrolysis | Condensation, Reductive Cyclization, Hydrolysis | Pd-catalyzed Annulation, Hydrolysis |

| Advantages | Utilizes readily available starting materials; well-established and robust. | Good for specific substitution patterns; avoids handling hydrazines directly. | High efficiency and regioselectivity; broad functional group tolerance. |

| Disadvantages | Multi-step; handling of diazonium salts requires care; acid-catalyzed cyclization can be harsh. | Requires a specific o-nitrotoluene precursor; strong base and reducing agents needed. | Requires a specific ortho-haloaniline; palladium catalyst can be expensive. |

| Typical Reagents | NaNO2, HCl, NaOAc, H2SO4, NaOH | KOEt, EtOH, Zn, Acetic Acid, NaOH | Pd(OAc)2, LiCl, K2CO3, DMF, NaOH |

| Typical Yields | Moderate to good over multiple steps. | Moderate to good. | Good to excellent. |

Conclusion and Future Outlook

The synthesis of 6-cyano-1H-indole-2-carboxylic acid can be effectively achieved through several strategic pathways. The classical Fischer and Reissert syntheses offer reliable and time-tested methods that are often suitable for large-scale production, relying on readily accessible and cost-effective starting materials. For more rapid and versatile synthesis, particularly in a research and development setting, the modern Larock indole annulation provides a highly efficient and regioselective alternative, albeit with a higher initial cost associated with the palladium catalyst.

The choice of synthetic route will ultimately depend on the specific needs of the researcher or drug development professional, taking into account factors such as scale, cost, available starting materials, and desired purity. As the demand for complex and highly functionalized indole derivatives continues to grow, further advancements in catalytic systems and one-pot procedures are expected to enhance the efficiency and sustainability of these important synthetic transformations.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 6-cyano-1H-indole-2-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-cyano-1H-indole-2-carboxylic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Larock, R. C. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Common-Reactions.com. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

Sources

- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 2. DSpace [diposit.ub.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reissert_indole_synthesis [chemeurope.com]

An In-Depth Technical Guide to the Synthesis of 6-cyano-1H-indole-2-carboxylic acid: Starting Materials and Strategic Execution

Introduction: The Strategic Importance of 6-cyano-1H-indole-2-carboxylic acid in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. Among its many derivatives, 6-cyano-1H-indole-2-carboxylic acid stands out as a particularly valuable building block in contemporary drug development. The cyano group, a versatile functional moiety, can act as a bioisostere for other functional groups and serves as a synthetic handle for further molecular elaboration. This, combined with the inherent biological activity of the indole scaffold, makes 6-cyano-1H-indole-2-carboxylic acid a sought-after intermediate for the synthesis of novel therapeutics, particularly in the realm of oncology and neuropharmacology. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the critical selection of starting materials and the strategic execution of the core chemical transformations.

Primary Synthetic Pathways: A Comparative Analysis

Two principal and well-established synthetic strategies dominate the landscape for the preparation of 6-cyano-1H-indole-2-carboxylic acid: the Fischer Indole Synthesis and the Reissert Indole Synthesis. The choice between these routes is often dictated by the availability and cost of the starting materials, scalability, and the desired purity of the final product.

I. The Fischer Indole Synthesis: A Direct and Convergent Approach

The Fischer indole synthesis, a venerable yet remarkably robust method, offers a direct pathway to the 6-cyanoindole core.[1] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone remains a workhorse in heterocyclic chemistry.

Logical Workflow for the Fischer Indole Synthesis:

Caption: Workflow for the Fischer Indole Synthesis of 6-cyano-1H-indole-2-carboxylic acid.

A. Starting Material 1: 4-Cyanophenylhydrazine

The cornerstone of this approach is the appropriately substituted arylhydrazine. 4-Cyanophenylhydrazine is not always commercially available in bulk and is typically prepared from 4-aminobenzonitrile.

-

Synthesis of 4-Cyanophenylhydrazine Hydrochloride: This transformation is a classic example of a two-step, one-pot process involving diazotization followed by reduction. 4-aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then reduced in situ, commonly with stannous chloride (SnCl₂) in concentrated hydrochloric acid, to yield 4-cyanophenylhydrazine hydrochloride as a crystalline solid.

B. Starting Material 2: Ethyl Pyruvate

To construct the 2-carboxylic acid moiety of the indole ring, a pyruvate derivative is required. Ethyl pyruvate is a readily available and cost-effective choice. The reaction of 4-cyanophenylhydrazine with ethyl pyruvate first forms the corresponding phenylhydrazone.

C. The Fischer Cyclization

The key step is the acid-catalyzed cyclization of the in situ formed or isolated phenylhydrazone. A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride.[2] The reaction is typically carried out at elevated temperatures. The choice of catalyst and solvent can significantly impact the yield and purity of the resulting ethyl 6-cyano-1H-indole-2-carboxylate.

D. Final Step: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either basic (e.g., aqueous sodium hydroxide or potassium hydroxide followed by acidic workup) or acidic conditions.[3] Care must be taken to avoid forcing conditions that could lead to decarboxylation.

II. The Reissert Indole Synthesis: A Linear and Versatile Route

The Reissert indole synthesis provides an alternative, more linear approach that is particularly useful when the corresponding arylhydrazine is not readily accessible.[4] This method commences with an appropriately substituted o-nitrotoluene.

Logical Workflow for the Reissert Indole Synthesis:

Sources

Spectroscopic Data of 6-cyano-1H-indole-2-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-cyano-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies, supported by empirical data from structurally analogous compounds, to provide a robust and scientifically grounded analytical profile.

Introduction

6-cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring an indole core, a carboxylic acid group at position 2, and a nitrile group at position 6. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The addition of a cyano group, a versatile synthetic handle and a potential modulator of electronic properties, alongside a carboxylic acid, makes this molecule a valuable building block for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in any research and development pipeline.

This guide will delve into the predicted spectroscopic data for 6-cyano-1H-indole-2-carboxylic acid, offering in-depth interpretation of the expected spectral features. Each section includes a standardized experimental protocol, a discussion of the predicted data, and a rationale for the assignments based on established principles of spectroscopy and comparison with known indole derivatives.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 6-cyano-1H-indole-2-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-cyano-1H-indole-2-carboxylic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of 6-cyano-1H-indole-2-carboxylic acid (typically 5-25 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) and transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Spectra are acquired on the same instrument.

-

Proton decoupling is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom.

-

Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.0 | Broad Singlet | COOH |

| ~12.0 | Singlet | NH -1 |

| ~8.0 | Singlet | CH -7 |

| ~7.8 | Doublet | CH -4 |

| ~7.5 | Doublet | CH -5 |

| ~7.2 | Singlet | CH -3 |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet at approximately 13.0 ppm.

-

The indole N-H proton is also deshielded and is predicted to be a singlet around 12.0 ppm. For the parent indole-2-carboxylic acid, this proton appears at ~11.8 ppm.[1]

-

The aromatic protons of the indole ring are expected in the range of 7.0-8.0 ppm.

-

H-7: This proton is adjacent to the electron-donating nitrogen atom and is predicted to be a singlet at around 8.0 ppm.

-

H-4: This proton is ortho to the fused pyrrole ring and is expected to be a doublet at approximately 7.8 ppm.

-

H-5: This proton is meta to the cyano group and is predicted to be a doublet around 7.5 ppm.

-

-

The H-3 proton on the pyrrole ring is expected to be a singlet at a higher field, around 7.2 ppm, due to the electronic environment of the indole-2-carboxylic acid system. In the parent compound, this proton is observed at ~7.26 ppm.[1]

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C OOH |

| ~138 | C -7a |

| ~135 | C -3a |

| ~130 | C -2 |

| ~128 | C -5 |

| ~125 | C -7 |

| ~122 | C -4 |

| ~120 | C ≡N |

| ~115 | C -6 |

| ~105 | C -3 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 163 ppm.

-

The quaternary carbons of the indole ring (C-7a, C-3a, and C-2) are predicted to be in the 130-140 ppm range.

-

The aromatic methine carbons (C-5, C-7, and C-4) are expected between 120-130 ppm.

-

The cyano group carbon (C≡N) typically appears around 120 ppm.

-

The carbon bearing the cyano group (C-6) is predicted to be around 115 ppm.

-

The C-3 carbon is expected to be the most upfield of the ring carbons, at approximately 105 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The IR spectrum of solid 6-cyano-1H-indole-2-carboxylic acid can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

KBr Pellet: A small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum is recorded prior to the sample measurement.

-

The final spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | N-H stretch (indole) |

| ~2225 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600-1450 | Medium | C=C stretches (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Interpretation:

-

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The N-H stretch of the indole ring is predicted to appear around 3100 cm⁻¹ .

-

A strong and sharp absorption peak around 2225 cm⁻¹ is a key diagnostic band for the C≡N stretching vibration of the nitrile group. This is a very characteristic and reliable peak for identifying cyano-substituted compounds.

-

The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to be a strong absorption near 1680 cm⁻¹ .

-

The C=C stretching vibrations of the aromatic indole ring will likely appear as a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

A strong band around 1250 cm⁻¹ is anticipated for the C-O stretching vibration of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be fragmented, and the m/z of the resulting fragment ions are measured.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₆N₂O₂

-

Molecular Weight: 186.17 g/mol [2]

-

Exact Mass: 186.0429

-

Predicted [M-H]⁻ Ion: m/z 185.0357

Interpretation of Fragmentation:

In negative ion mode ESI-MS/MS of the [M-H]⁻ ion (m/z 185.0357), the following fragmentations are plausible:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 141.0396.

-

Loss of H₂O (18 Da): While less common from the molecular anion, it could occur, leading to a fragment at m/z 167.0251.

The positive ion mode mass spectrum of the parent indole-2-carboxylic acid shows a prominent peak for the molecular ion and a fragment corresponding to the loss of a hydroxyl radical.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like 6-cyano-1H-indole-2-carboxylic acid.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 6-cyano-1H-indole-2-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, supported by experimental data from analogous compounds, offer a solid foundation for the identification and characterization of this molecule. The presented protocols and interpretations serve as a valuable resource for researchers working with this and related indole derivatives in the fields of medicinal chemistry and materials science. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

-

PubChem. Indole-2-carboxylic acid. Accessed January 22, 2026. [Link]

-

mzCloud. Indole 2 carboxylic acid. Accessed January 22, 2026. [Link]

-

NIST. Indole-2-carboxylic acid. In: NIST Chemistry WebBook. Accessed January 22, 2026. [Link]

-

MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Accessed January 22, 2026. [Link]

-

PubChem. 2-cyano-1H-indole-6-carboxylic acid. Accessed January 22, 2026. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Accessed January 22, 2026. [Link]

-

PubChem. 6-cyano-1H-indole-2-carboxylic Acid. Accessed January 22, 2026. [Link]

Sources

The Alchemist's Guide to Indole-2-Carboxylic Acids: A Deep Dive into Physicochemical Properties for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1] Its presence in vital endogenous molecules like the neurotransmitter serotonin and the hormone melatonin underscores its profound biological relevance. For the drug discovery scientist, the indole ring is a versatile molecular canvas, offering a unique combination of hydrogen bonding capabilities, π-stacking interactions, and a tunable electronic profile.[1] Among the vast family of indole-containing molecules, substituted indole-2-carboxylic acids represent a particularly fruitful area of investigation, serving as the core for numerous therapeutic agents targeting a wide array of diseases, from viral infections to cancer.[2][3]

This guide provides a comprehensive exploration of the core physicochemical properties of substituted indole-2-carboxylic acids. Moving beyond a mere recitation of facts, we will delve into the causal relationships that govern how subtle changes in molecular structure dictate macroscopic properties. Understanding these principles is not merely an academic exercise; it is the foundational knowledge that empowers the rational design of safer, more effective medicines. We will explore the critical interplay of acidity (pKa), lipophilicity (logP/logD), aqueous solubility, and chemical stability, providing both the theoretical underpinnings and the practical, field-proven experimental methodologies to characterize these vital parameters.

Section 1: The Physicochemical Trinity - pKa, Lipophilicity, and Solubility

The journey of a drug molecule from administration to its biological target is a perilous one, governed by a complex set of absorption, distribution, metabolism, and excretion (ADME) processes. The success of this journey is profoundly influenced by a trio of fundamental physicochemical properties: pKa, lipophilicity, and solubility. For an ionizable molecule like an indole-2-carboxylic acid, these three properties are inextricably linked.

Acidity (pKa): The Protonation State as a Determinant of Fate

The carboxylic acid moiety at the 2-position of the indole ring confers acidic properties to the molecule. The acid dissociation constant (pKa) is the pH at which the compound exists in a 50:50 equilibrium between its ionized (deprotonated carboxylate) and non-ionized (protonated carboxylic acid) forms. This equilibrium is of paramount importance as the ionization state dictates a molecule's behavior. The non-ionized form is generally more lipophilic and can more readily cross biological membranes, while the ionized form often exhibits higher aqueous solubility and is more likely to engage in ionic interactions with biological targets.

The parent indole-2-carboxylic acid has a predicted pKa of approximately 4.44, indicating it is a weak acid.[4] However, the electronic nature of substituents on the indole ring can significantly modulate this value.

Causality Behind pKa Modulation:

The acidity of the carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents that can delocalize the negative charge of the carboxylate will stabilize it, resulting in a stronger acid (lower pKa). Conversely, substituents that donate electron density will destabilize the carboxylate, making the acid weaker (higher pKa). This influence is transmitted through two primary electronic mechanisms:

-

Inductive Effects: These are electrostatic effects transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or a nitro group (-NO2) pull electron density away from the carboxylic acid, stabilizing the carboxylate anion and lowering the pKa. The strength of the inductive effect diminishes with distance.

-

Resonance Effects: These effects involve the delocalization of electrons through the π-system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs, such as methoxy (-OCH3) or amino (-NH2) groups, can donate electron density into the ring via resonance, which can destabilize the carboxylate and increase the pKa.

Lipophilicity (logP/logD): Navigating the Hydrophobic Labyrinth

Lipophilicity, or the "greasiness" of a molecule, is a critical determinant of its ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects. The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed as its logarithm, logP.

For ionizable compounds like indole-2-carboxylic acids, the distribution coefficient (D), expressed as logD, is a more physiologically relevant parameter. LogD takes into account the pH of the aqueous phase and the pKa of the compound, reflecting the partitioning of both the ionized and non-ionized species.

The Influence of Substituents on Lipophilicity:

Substituents can dramatically alter the lipophilicity of an indole-2-carboxylic acid. The contribution of a substituent to lipophilicity is often described by the Hansch parameter (π), where a positive value indicates an increase in lipophilicity and a negative value indicates a decrease.

-

Hydrophobic Substituents: Alkyl chains (-CH3, -C2H5) and aromatic rings are classic examples of hydrophobic groups that increase logP. Halogens, while electron-withdrawing, are also lipophilic and generally increase logP.

-

Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, increase hydrophilicity and decrease logP. The carboxylic acid group itself is a major contributor to hydrophilicity, especially in its ionized form.

Aqueous Solubility: The Gateway to Bioavailability

For a drug to be absorbed, it must first be in solution. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability. The solubility of substituted indole-2-carboxylic acids is a complex interplay between their crystal lattice energy (related to melting point) and their solvation energy in water.

Factors Governing Solubility:

-

Molecular Structure and Intermolecular Forces: The ability of a molecule to form strong intermolecular interactions with itself (crystal packing) versus its ability to interact with water molecules determines its solubility. Strong hydrogen bonds and π-stacking interactions in the solid state can lead to high crystal lattice energy and low solubility.

-

Ionization State: The solubility of an ionizable compound is highly pH-dependent. The ionized carboxylate form of an indole-2-carboxylic acid is significantly more soluble in water than the neutral carboxylic acid form due to favorable ion-dipole interactions.

-

Lipophilicity: Generally, there is an inverse relationship between lipophilicity (logP) and aqueous solubility. Highly lipophilic compounds tend to have lower aqueous solubility.

Section 2: Data-Driven Insights - The Impact of Substitution

To illustrate the principles discussed above, this section presents a compilation of physicochemical data for a series of substituted indole-2-carboxylic acids. This data, gathered from various scientific databases and publications, provides a quantitative basis for understanding structure-property relationships.

Table 1: Physicochemical Properties of Selected Substituted Indole-2-Carboxylic Acids

| Substituent | Position | cLogP (Predicted) | pKa (Predicted) | Melting Point (°C) |

| H (Parent) | - | 2.31[1] | 4.44 ± 0.30[4] | 202-206[4] |

| 5-Methoxy | 5 | 1.9 (XLogP3) | - | - |

| 6-Methoxy | 6 | 2.3 (PubChem) | - | - |

| 7-Methoxy | 7 | 1.9 (XLogP3)[5] | - | - |

| 5-Nitro | 5 | - | 4.09 ± 0.30[6] | >300[6] |

| 7-Nitro | 7 | - | - | 260-261[7] |

Analysis of Trends:

-

Methoxy Substituents: The methoxy group is generally considered electron-donating through resonance but weakly electron-withdrawing inductively. Its impact on lipophilicity is nuanced. The predicted cLogP for the 5- and 7-methoxy derivatives is lower than the parent compound, suggesting a slight increase in polarity.[5] This could be due to the introduction of a polar oxygen atom.

-

Nitro Substituents: The nitro group is a strong electron-withdrawing group, both inductively and through resonance. As predicted, the pKa of 5-nitroindole-2-carboxylic acid is lower (4.09) than the parent compound (4.44), indicating a stronger acid.[4][6] The significantly higher melting point of the 5-nitro derivative suggests strong intermolecular forces in the crystal lattice, which would likely lead to lower aqueous solubility.[6]

Section 3: Experimental Protocols - A Self-Validating System

Accurate and reproducible measurement of physicochemical properties is the bedrock of data-driven drug design. This section provides detailed, step-by-step methodologies for the determination of pKa, logD, and aqueous solubility. These protocols are designed to be self-validating, incorporating controls and calibration steps to ensure the integrity of the generated data.

Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of the indole-2-carboxylic acid with a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

Prepare a solution of the test compound (e.g., 1 mM) in a suitable co-solvent/water mixture if solubility is low. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.

-

-

Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration:

-

Place a known volume (e.g., 20 mL) of the test compound solution in a thermostatted vessel.

-

If necessary, acidify the solution to a pH of ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve.

-

The pH at the half-equivalence point is equal to the pKa of the carboxylic acid.

-

Determination of Lipophilicity (logD) by Shake-Flask Method

Principle: This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH (e.g., 7.4 for physiological relevance).

Step-by-Step Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by mixing and allowing the phases to separate.

-

Pre-saturate the aqueous buffer with n-octanol in the same manner.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

-

Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol.

-

-

Equilibration:

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing.

-

Allow the vial to stand undisturbed or centrifuge to achieve complete phase separation.

-

-

Quantification:

-

Carefully remove an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve for the compound in each phase should be prepared.

-

-

Calculation:

-

Calculate logD using the formula: logD = log ([Concentration in Octanol] / [Concentration in Aqueous])

-

Determination of Aqueous Solubility by Turbidimetric Method

Principle: This is a high-throughput kinetic solubility assay that determines the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the stock solution in DMSO.

-

-

Assay Execution:

-

In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Add a small, fixed volume of the DMSO stock solutions and dilutions to the wells, ensuring the final DMSO concentration is low (e.g., <1%).

-

Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to a blank control.

-

Section 4: Chemical Stability - The Test of Time

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. The indole nucleus, while generally stable, can be susceptible to oxidation, particularly at the electron-rich 3-position.

Key Stability Considerations:

-

pH Stability: The stability of substituted indole-2-carboxylic acids should be assessed across a range of pH values, particularly those relevant to physiological conditions (e.g., simulated gastric fluid, pH ~1.2, and simulated intestinal fluid, pH ~6.8). Hydrolysis of ester or amide derivatives is a common pH-dependent degradation pathway.

-

Oxidative Stability: The indole ring can be oxidized by various reactive oxygen species. The presence of electron-donating groups can increase the susceptibility to oxidation. Stability can be tested by incubation with an oxidizing agent like hydrogen peroxide.

Experimental Protocol for pH Stability Assessment:

-

Incubation: Incubate a solution of the test compound in buffers of different pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0) at a controlled temperature (e.g., 37°C).

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

-

Data Interpretation: Plot the percentage of the compound remaining versus time to determine the degradation kinetics and half-life at each pH.

Conclusion: From Properties to Predictions

The physicochemical properties of substituted indole-2-carboxylic acids are not isolated parameters but rather a web of interconnected characteristics that collectively define a molecule's drug-like potential. A thorough understanding of how substituents influence pKa, lipophilicity, solubility, and stability empowers medicinal chemists to move beyond serendipitous discovery towards the rational design of optimized drug candidates. By employing robust experimental protocols and interpreting the results through the lens of fundamental chemical principles, researchers can navigate the complex landscape of drug development with greater confidence and precision. The continued exploration of this "privileged scaffold," guided by a deep appreciation for its physicochemical nuances, promises to yield the next generation of innovative therapeutics.

References

- G. Raju, K. B. Sai, et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.

-

R.-H. Zhang, G.-Q. Chen, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.[2][8][9]

-

PubChem. (n.d.). 7-Methoxy-1H-indole-2-carboxylic acid. Retrieved from PubChem Compound Database.[5]

- PubChem. (n.d.). 6-methoxy-1H-indole-2-carboxylic acid.

- Chem-Impex. (n.d.). 5-Nitroindole-2-carboxylic acid.

- Pen-Active. (n.d.). Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis.

-

Y. Zhang, et al. (2015). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters.[3]

-

ChemicalBook. (n.d.). 5-Nitroindole-2-carboxylic acid.[6]

- A. K. Ghose, V. N. Viswanadhan, & J. J. Wendoloski. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.

-

M. A. Gouda, et al. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules.[10]

-

ResearchGate. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies.[11]

-

T. L. Stuk, et al. (2009). Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters.[12]

-

M. C. de la Fuente, et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.[13]

-

ResearchGate. (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.[14]

-

M. Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[15]

-

ChemScence. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview.[4]

-

ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...[16]

- R. Williams. (2022). pKa Data Compiled by R. Williams.

-

PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from PubChem Compound Database.[1]

- Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid 98%.

- Google Patents. (1993).

- Frontiers Media. (2024). The role of physicochemical and topological parameters in drug design.

- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).

- NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook.

- R. Williams. (2022). pKa Data Compiled by R. Williams.

- R.-H. Zhang, G.-Q. Chen, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

- A. A. M. Al-Mokhanam, et al. (2018).

- MDPI. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- ResearchGate. (2025). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.

- J. Li, et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters.

- NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.

- R.-H. Zhang, G.-Q. Chen, et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

- ResearchGate. (n.d.). pKa – LogP plot for methoxy‐substituted carboxylic acids and their...

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Discovery and Synthesis of Novel Cyanoindole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of a cyano (-CN) group onto this scaffold gives rise to cyanoindole derivatives, a class of molecules with finely tunable electronic properties and diverse pharmacological applications. This guide provides an in-depth exploration of the synthesis, characterization, and therapeutic potential of these compounds. We will delve into modern synthetic methodologies, including transition metal-catalyzed C-H functionalization, and examine the critical role of the cyano group in modulating biological activity. This document is intended for researchers and professionals in drug discovery, offering field-proven insights into experimental design, protocol optimization, and the elucidation of structure-activity relationships (SAR).

Introduction: The Strategic Value of the Cyanoindole Scaffold

The indole ring system is a bicyclic aromatic heterocycle found in numerous natural products, alkaloids, and pharmaceuticals.[2][3] Its unique electronic structure allows it to participate in various biological interactions. The introduction of a cyano group—a potent electron-withdrawing moiety—dramatically alters the physicochemical properties of the indole core.[4] This modification can enhance metabolic stability, improve cell membrane permeability, and provide a key interaction point for binding to biological targets.[5]

Consequently, cyanoindoles are indispensable precursors and key pharmacophores in modern drug development.[6][7] They are integral to the synthesis of therapeutics for a range of conditions, from neurological disorders to cancer.[2][7][8] For instance, 5-cyanoindole is a crucial intermediate in the synthesis of Vilazodone, an antidepressant medication.[9][10] This guide will illuminate the pathways to discovering and synthesizing novel derivatives, transforming this versatile scaffold into potent therapeutic agents.

Synthetic Methodologies: Forging the Cyanoindole Core

The synthesis of cyanoindoles can be broadly approached via two strategies: constructing the indole ring from a cyano-containing precursor or introducing the cyano group onto a pre-existing indole scaffold.[11] The choice of method is dictated by the desired substitution pattern, scalability, and tolerance of other functional groups.

Direct C-H Cyanation of Indoles: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy. Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and copper (Cu), enables the regioselective installation of a cyano group, often obviating the need for pre-functionalization like halogenation.[12]

Key Mechanistic Considerations: Catalytic C-H cyanation typically involves the activation of a C-H bond at a specific position (C2 or C3) of the indole ring by a metal catalyst. This is followed by the introduction of a cyanide source. The regioselectivity (C2 vs. C3) is a critical challenge, often controlled by the use of a directing group on the indole nitrogen.[13][14]

Common Cyanide Sources: Historically, toxic metal cyanides (e.g., KCN, CuCN) were common. Modern methods prioritize safety and utilize alternative sources.

-

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An electrophilic and environmentally friendly cyanating reagent used in rhodium-catalyzed C2-cyanation.[13]

-

DMSO/NH₄HCO₃: A combination that serves as a safe and practical "CN" source in palladium-catalyzed C3-cyanation.[12][15]

-

Acetonitrile (CH₃CN): Can be used as a non-metallic cyanide source in copper-mediated C2-cyanation through sequential C-C and C-H bond cleavages.[14]

Classical Synthetic Routes

While modern methods are elegant, classical syntheses remain relevant, particularly for specific substitution patterns.

-

Modified Madelung Synthesis: A one-pot, two-step procedure can yield 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides without the use of transition metals.[6][11]

-

Reaction with Cyanoacetic Acid: 3-Cyanoacetyl indoles, which are versatile synthetic intermediates themselves, are readily prepared by reacting indoles with cyanoacetic acid.[2][3][16]

Table 1: Comparison of Selected Synthetic Methods for Indole Cyanation

| Method | Position | Catalyst/Reagent | Cyanide Source | Key Advantages | Limitations |

| Pd-Catalyzed C-H Activation [15] | C3 | Pd(OAc)₂ / Cu(OAc)₂ | DMSO/NH₄HCO₃ | High regioselectivity, uses safe CN source. | Requires oxidant (Cu(OAc)₂). |

| Rh-Catalyzed C-H Activation [13] | C2 | [Cp*RhCl₂]₂ / AgSbF₆ | NCTS | Excellent C2 selectivity, tolerates various functional groups. | Requires directing group, expensive catalyst/additives. |

| Cu-Mediated Cyanation [14] | C2 | Cu(OAc)₂ / TEMPO | Acetonitrile | Uses inexpensive catalyst and CN source. | Requires directing group and sequential iodination step. |

| Modified Madelung Synthesis [11] | C3 | Strong Base (e.g., n-BuLi) | Pre-installed on precursor | Transition-metal-free, operationally simple. | Limited to specific 1,2-disubstituted patterns. |

Experimental Protocol: Palladium-Catalyzed C3-Cyanation

This protocol is adapted from established literature for the direct C3-cyanation of N-methylindole using a safe cyanide source.[12][15]

Objective: To synthesize 1-methyl-1H-indole-3-carbonitrile.

Materials:

-

N-methylindole (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

-

Copper(II) acetate [Cu(OAc)₂] (2.0 mmol)

-

Ammonium bicarbonate [NH₄HCO₃] (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (3.0 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube, add N-methylindole (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Cu(OAc)₂ (2.0 mmol), and NH₄HCO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMSO (3.0 mL) to the mixture via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

-

Monitoring: From an application scientist's perspective, it is crucial to monitor the reaction's progress. A small aliquot can be withdrawn, diluted with ethyl acetate, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal salts.

-

Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). The use of brine is essential to break any emulsions and aid phase separation.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methyl-1H-indole-3-carbonitrile.

Self-Validation: The success of this protocol is validated by obtaining a product with the correct spectroscopic data (¹H NMR, ¹³C NMR, HRMS) consistent with the target structure and achieving a yield comparable to reported values.

Biological Applications and Therapeutic Potential

The cyanoindole scaffold is a privileged motif in drug discovery, with derivatives showing a wide spectrum of biological activities.

Neurology and CNS Disorders

Cyanoindoles have been successfully developed as ligands for central nervous system targets. Specifically, 2-aminomethyl-5-cyanoindoles have been identified as highly selective partial agonists for the dopamine D₄ receptor, a promising target for treating neuropsychiatric disorders.[8][17][18] One derivative, FAUC 316, showed a Kᵢ of 1.0 nM for the D₄ receptor with extraordinary selectivity (>8600-fold) over other dopamine receptor subtypes.[17]

Oncology

The cyano group is a common feature in kinase inhibitors, where it often acts as a hydrogen bond acceptor. 3-Cyanoacetyl indoles have been used to synthesize pyrimidine derivatives that exhibit potent anticancer activity against breast cancer cell lines.[2][16] Similarly, novel 3-cyanopyridone derivatives have demonstrated significant inhibitory effects against human lung carcinoma cell lines.[19]

Anti-Infective Agents

The versatility of the cyanoindole scaffold extends to infectious diseases. Certain 2-cyano-3-acrylamide compounds have shown efficacy against intracellular pathogens like Listeria monocytogenes and norovirus by modulating host deubiquitinating enzymes (DUBs).[20] Additionally, various indole derivatives have been reported to possess antibacterial activity, including against resistant strains like Pseudomonas aeruginosa.[21]

Table 2: Bioactivity of Representative Cyanoindole Derivatives

| Derivative Class | Target / Activity | Disease Area | Representative IC₅₀ / Kᵢ | Reference |

| 2-Aminomethyl-5-cyanoindoles | Dopamine D₄ Receptor Partial Agonist | Neuropsychiatry | Kᵢ = 0.52 - 1.0 nM | [8][17] |

| 4-(Indol-3-yl)-pyrimidine-5-carbonitriles | Anticancer (Breast Cancer) | Oncology | Potent activity reported | [2][16] |

| 2-Cyano-3-acrylamide Compounds | Host DUB Inhibitor / Anti-Infective | Infectious Disease | >50% reduction in bacterial growth | [20] |

| Spiro[indole-3,4′-pyridine] Derivatives | Antibacterial (P. aeruginosa) | Infectious Disease | MIC = 12.5 µg/mL | [21] |

Future Outlook and Conclusion